molecular formula C16H16N2O3 B14804269 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide

3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzamide

Cat. No.: B14804269
M. Wt: 284.31 g/mol
InChI Key: CZYMRTWVHXNNBW-UHFFFAOYSA-N
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Description

3-[(3,4-dimethoxybenzylidene)amino]benzamide is a chemical compound with the molecular formula C16H16N2O3. It is known for its unique structure, which includes a benzamide core linked to a 3,4-dimethoxybenzylidene group through an imine bond. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethoxybenzylidene)amino]benzamide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine bond is complete. The product is then isolated by filtration and purified through recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for 3-[(3,4-dimethoxybenzylidene)amino]benzamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethoxybenzylidene)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine bond to an amine, yielding 3-[(3,4-dimethoxyphenyl)amino]benzamide.

    Substitution: The methoxy groups on the benzylidene ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 3-[(3,4-dimethoxyphenyl)amino]benzamide.

    Substitution: Introduction of various functional groups on the benzylidene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethoxybenzylidene)amino]benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s imine bond and methoxy groups may play a role in its biological activity by interacting with enzymes, receptors, or other biomolecules. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-dimethoxybenzylidene)amino]benzamide is unique due to its specific structure, which includes both a benzamide core and a 3,4-dimethoxybenzylidene group

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H16N2O3/c1-20-14-7-6-11(8-15(14)21-2)10-18-13-5-3-4-12(9-13)16(17)19/h3-10H,1-2H3,(H2,17,19)

InChI Key

CZYMRTWVHXNNBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N)OC

Origin of Product

United States

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